molecular formula C20H23NO B14318589 2-(3-Phenoxyphenyl)octanenitrile CAS No. 110472-09-8

2-(3-Phenoxyphenyl)octanenitrile

Cat. No.: B14318589
CAS No.: 110472-09-8
M. Wt: 293.4 g/mol
InChI Key: OLIJKQSOVMFBSJ-UHFFFAOYSA-N
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Description

2-(3-Phenoxyphenyl)octanenitrile is an organic compound with the molecular formula C20H23NO It contains a phenoxyphenyl group attached to an octanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenoxyphenyl)octanenitrile can be achieved through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with sodium cyanide (NaCN) in the presence of a suitable solvent like ethanol.

    Dehydration of Amides: Another method involves the dehydration of amides using reagents like thionyl chloride (SOCl2) or phosphorus pentoxide (P4O10).

Industrial Production Methods

Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenoxyphenyl)octanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Phenoxyphenyl)octanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The phenoxyphenyl group may also interact with cellular membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxybenzonitrile: Similar structure but with a shorter carbon chain.

    3-Phenoxybenzyl cyanide: Contains a benzyl group instead of an octane chain.

    4-Phenoxyphenylacetonitrile: Similar aromatic structure with different substituents.

Uniqueness

2-(3-Phenoxyphenyl)octanenitrile is unique due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

110472-09-8

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

2-(3-phenoxyphenyl)octanenitrile

InChI

InChI=1S/C20H23NO/c1-2-3-4-6-10-18(16-21)17-11-9-14-20(15-17)22-19-12-7-5-8-13-19/h5,7-9,11-15,18H,2-4,6,10H2,1H3

InChI Key

OLIJKQSOVMFBSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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